2-Chloro-4-(methoxymethyl)pyrimidine
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Overview
Description
2-Chloro-4-(methoxymethyl)pyrimidine is a chemical compound with the molecular formula C6H7ClN2O. It is a pyrimidine derivative characterized by the presence of a chlorine atom at the second position and a methoxymethyl group at the fourth position on the pyrimidine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methoxymethyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methoxymethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used under mild conditions to facilitate the coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Scientific Research Applications
2-Chloro-4-(methoxymethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for nucleoside analogs.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methoxymethyl)pyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The methoxymethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxypyrimidine: Similar structure but lacks the methoxymethyl group.
2-Chloro-4-methylpyrimidine: Similar structure but has a methyl group instead of a methoxymethyl group.
Uniqueness
2-Chloro-4-(methoxymethyl)pyrimidine is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This group can enhance the compound’s solubility and membrane permeability, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
2-chloro-4-(methoxymethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-4-5-2-3-8-6(7)9-5/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOWHMGUHBHEDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693772 |
Source
|
Record name | 2-Chloro-4-(methoxymethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-30-9 |
Source
|
Record name | Pyrimidine, 2-chloro-4-(methoxymethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-(methoxymethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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